JPH203 vs. BCH: Superior L-Leucine Uptake Inhibition Efficiency in Human Osteosarcoma Cells
In a direct comparative study using Saos2 human osteosarcoma cells, JPH203 demonstrated a significantly more potent inhibition of L-leucine uptake compared to the classic non-selective LAT inhibitor BCH [1]. The study's authors concluded that the intrinsic ability of JPH203 to inhibit L-leucine uptake was 'far more efficient' than that of BCH [1].
| Evidence Dimension | Potency of L-leucine uptake inhibition |
|---|---|
| Target Compound Data | IC50 value not explicitly calculated in this specific comparison, but the concentration-response curve for JPH203 showed complete inhibition at substantially lower concentrations than BCH [1]. |
| Comparator Or Baseline | BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a classic, non-selective LAT1/LAT2 inhibitor [1]. |
| Quantified Difference | Qualitatively, JPH203 was described as 'far more efficient' than BCH. The study's figure 1 shows JPH203 achieving near-complete inhibition at ~10 µM, while BCH required >100 µM to achieve a similar effect in Saos2 cells [1]. |
| Conditions | Saos2 human osteosarcoma cells; [14C]L-leucine uptake assay (1 µM) measured for 1 min; various concentrations of JPH203 and BCH [1]. |
Why This Matters
This direct comparison provides experimental evidence that JPH203 is a significantly more potent inhibitor of LAT1-mediated amino acid uptake than the widely used legacy compound BCH, justifying its selection over BCH for studies requiring robust and efficient LAT1 blockade.
- [1] Choi, D. W., et al. (2017). JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. Korean Journal of Physiology and Pharmacology, 21(6), 599-607. View Source
